molecular formula C14H12N2O B1594839 Benzil monohydrazone CAS No. 5344-88-7

Benzil monohydrazone

Cat. No.: B1594839
CAS No.: 5344-88-7
M. Wt: 224.26 g/mol
InChI Key: CDQPGWNBSOSEMZ-SSZFMOIBSA-N
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Description

Benzil monohydrazone is an organic compound with the molecular formula C14H12N2O. It is a hydrazone derivative of benzil and is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinylidene group attached to a diphenylethanone backbone, making it a versatile molecule for synthetic and analytical purposes.

Mechanism of Action

Target of Action

It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 .

Mode of Action

It’s known that the compound exhibits azo-hydrazone tautomeric equilibria. More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is involved in the synthesis of benzoin , which is an important chemical intermediate used in various applications.

Pharmacokinetics

An in silico assessment suggests that the molecule obeys lipinski’s rule, indicating good oral bioavailability

Result of Action

It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 . More research is needed to fully understand the results of its action.

Action Environment

It’s known that the compound exhibits azo-hydrazone tautomeric equilibria, which could potentially be influenced by environmental factors such as pH and temperature.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzil monohydrazone typically involves the reaction of benzil with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, leading to the formation of the desired hydrazone product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzil monohydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, hydrazines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzil monohydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacophore for the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Properties

CAS No.

5344-88-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-1,2-diphenylethanone

InChI

InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13-

InChI Key

CDQPGWNBSOSEMZ-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2

physical_description

Off-white or light yellow crystalline powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzil monohydrazone
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Benzil monohydrazone
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Benzil monohydrazone
Reactant of Route 4
Benzil monohydrazone

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